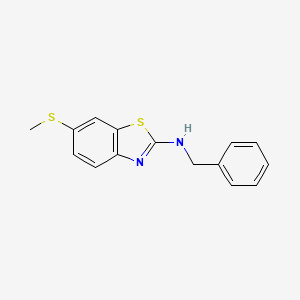

![molecular formula C19H12Br2N2 B2989028 6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline CAS No. 861206-24-8](/img/structure/B2989028.png)

6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(2-Bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole react in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) under blue light irradiation with aromatic alkynes and subsequently cyclize intramolecularly to form pyrrolo[1,2-a]quinoline and ullazines .Molecular Structure Analysis

The molecular structure of ‘6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline’ is complex, which enables its application in various fields like pharmaceuticals, material science, and organic synthesis.Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Related Quinolines : Research includes the synthesis of various quinolines and pyrroloquinolines, highlighting the importance of these compounds in chemical synthesis. For example, studies have shown efficient methods to synthesize 5-iodopyrrolo[1,2-a]quinolines and indoloquinolines, demonstrating the versatility and potential of quinoline derivatives in chemical reactions (Verma et al., 2011).

Photophysics and Photocatalysis

- Photocatalytic Applications : Research on N-arylpyrroles and their reaction with arylalkynes under blue light irradiation to form pyrroloquinolines indicates potential applications in photocatalysis and photochemical synthesis (Das, Ghosh, & Koenig, 2016).

Structural and Molecular Studies

- Crystal Structure Analysis : Studies on different solvates of isomeric dicarboxylic acids with quinoline reveal insights into molecular interactions and crystal packing, which can be critical in understanding the structural aspects of quinoline derivatives (Singh & Baruah, 2009).

Biological and Medicinal Research

- Anticancer Potential : Quinoline and its derivatives, including compounds related to 6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline, have been extensively studied for their anticancer activities. Their synthetic versatility allows for the creation of diverse derivatives with potential biological activities (Solomon & Lee, 2011).

- Pharmacological Evaluation : The synthesis of quinoline derivatives and their evaluation in pharmacological studies, particularly in the context of cytotoxic agents, indicate the significant medical and therapeutic potential of these compounds (Rao et al., 2015).

Future Directions

The future directions for ‘6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline’ could involve further structural optimization of similar compounds, which could lead to improved production and quality control of monoclonal antibodies . Additionally, its complex structure suggests potential applications in various fields like pharmaceuticals, material science, and organic synthesis.

Mechanism of Action

Target of Action

Similar pyrrole derivatives have been known to target enzymes like dihydrofolate reductase and tyrosine kinase .

Mode of Action

It’s worth noting that pyrrole derivatives have been reported to inhibit various enzymes, which could potentially lead to their cytotoxic activities .

Biochemical Pathways

The compound might be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Additionally, pyrrole derivatives have been known to show many types of biological activity, including antiproliferative activity in HL60 cells .

Result of Action

Similar pyrrole derivatives have been reported to show potent anticancer activities .

Action Environment

It’s worth noting that the compound’s synthesis involves the presence of catalytic amounts of rhodamine 6g (rh-6g) and n,n-diisopropylethylamine (dipea) under blue light irradiation .

Properties

IUPAC Name |

6,8-dibromo-2-(4-pyrrol-1-ylphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br2N2/c20-15-11-14-5-8-18(22-19(14)17(21)12-15)13-3-6-16(7-4-13)23-9-1-2-10-23/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQVLQMARTUPDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Methoxyphenyl)-2-[1-(1-methylimidazol-2-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2988950.png)

![4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2988952.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2988958.png)

![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2988959.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988960.png)

![N-(2,5-dichlorophenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide](/img/structure/B2988963.png)

![N-[(4-chlorophenyl)methyl]-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2988964.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2988967.png)

![2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2988968.png)